molecular formula C14H18N2 B157832 1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl- CAS No. 10075-69-1

1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl-

Cat. No.: B157832
CAS No.: 10075-69-1
M. Wt: 214.31 g/mol
InChI Key: TYMBOHQMUQAOBA-UHFFFAOYSA-N
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Description

1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl-: is an organic compound with the molecular formula C14H18N2 and a molecular weight of 214.3061 . It is a derivative of naphthalene, characterized by the presence of two amino groups at the 1 and 5 positions, each substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- can be synthesized through the reaction of 1,5-naphthalenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the compound is produced by large-scale methylation of 1,5-naphthalenediamine using similar methylating agents under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methylated amino groups enhance its reactivity, allowing it to form stable complexes with metal ions and other substrates .

Comparison with Similar Compounds

  • 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-
  • 1,4-Naphthalenediamine, N,N,N’,N’-tetramethyl-
  • 1,5-Naphthalenediamine

Comparison: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-N,1-N,5-N,5-N-tetramethylnaphthalene-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMBOHQMUQAOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143486
Record name 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-69-1
Record name 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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